Product packaging for 2-(1-Isobutyl-3-piperidinyl)acetic acid(Cat. No.:CAS No. 1220019-60-2)

2-(1-Isobutyl-3-piperidinyl)acetic acid

Cat. No.: B1394999
CAS No.: 1220019-60-2
M. Wt: 199.29 g/mol
InChI Key: QWQPLFHJYSHPQB-UHFFFAOYSA-N
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Description

2-(1-Isobutyl-3-piperidinyl)acetic acid is a chemical compound with the CAS Registry Number 1220019-60-2 . It has a molecular formula of C11H21NO2 and a molecular weight of 199.29 g/mol . As a piperidine derivative, this compound serves as a valuable building block or intermediate in organic synthesis and pharmaceutical research. Researchers utilize such specialized compounds in the discovery and development of new active molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For comprehensive safety and handling information, researchers should consult the relevant Material Safety Data Sheet (MSDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO2 B1394999 2-(1-Isobutyl-3-piperidinyl)acetic acid CAS No. 1220019-60-2

Properties

IUPAC Name

2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9(2)7-12-5-3-4-10(8-12)6-11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQPLFHJYSHPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266015
Record name 1-(2-Methylpropyl)-3-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-60-2
Record name 1-(2-Methylpropyl)-3-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylpropyl)-3-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways Overview

2-(1-Isobutyl-3-piperidinyl)acetic acid is a structurally complex compound involving a piperidine ring substituted with an isobutyl group and an acetic acid side chain. Synthesis typically involves multi-step strategies, including:

Key Synthetic Routes

Reductive Amination and Alkylation

A common approach involves constructing the piperidine core via reductive amination, followed by alkylation with isobutyl halides. For example:

  • Piperidine ring formation : Cyclization of δ-aminovaleric acid derivatives under catalytic hydrogenation (Pd/C, H₂) yields the piperidine scaffold.
  • Isobutyl introduction : Alkylation of the piperidine nitrogen using isobutyl bromide in the presence of a base (e.g., K₂CO₃).
  • Acetic acid side-chain installation : Reaction with bromoacetic acid or via carboxylation using CO₂ under basic conditions.

Example Protocol :

  • Step 1 : 4-Methylpyridine-2-carboxylic acid is hydrogenated (Pd/C, H₂, 80°C, 3 h) to form piperidine-3-carboxylic acid.
  • Step 2 : Alkylation with isobutyl iodide (K₂CO₃, DMF, 24 h) yields 1-isobutylpiperidine-3-carboxylic acid.
  • Step 3 : Hydrolysis of a nitrile intermediate (e.g., 2-cyano-1-isobutylpiperidine) with HCl/EtOH produces the acetic acid derivative.

Cyclization of Amino Acid Derivatives

Alternative methods involve cyclizing amino acid precursors:

  • Starting material : N-isobutyl-β-alanine derivatives.
  • Cyclization : Intramolecular amide bond formation using DCC (dicyclohexylcarbodiimide) or EDCI.
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) yields the target compound.

Data Table 1 : Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Reference
1 Pd/C, H₂, 80°C 85.26
2 K₂CO₃, DMF, 24 h 64.9
3 HCl/EtOH, reflux 81.8

Optimization and Challenges

  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C) are critical for efficient hydrogenation.
  • Steric hindrance : Introducing the isobutyl group requires prolonged reaction times (24–48 h) due to steric effects.
  • Acid stability : Hydrolysis steps necessitate controlled pH to avoid decomposition.

Analytical Characterization

  • ¹H NMR : Key signals include δ 3.76–3.68 (piperidine CH₂), 1.51 (isobutyl CH₃), and 2.91–2.79 (acetic acid CH₂).
  • HPLC : Purity >98% achieved via recrystallization (EtOAc/petroleum ether).

Industrial-Scale Considerations

  • Cost efficiency : Use of urea or ammonium chloride as ammonia sources reduces expenses.
  • Waste reduction : One-pot strategies (e.g., combining alkylation and carboxylation) improve atom economy.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isobutyl-3-piperidinyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Isobutyl-3-piperidinyl)acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its psychoactive properties and effects on the nervous system.

    Medicine: Investigated for potential therapeutic uses, particularly in neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Isobutyl-3-piperidinyl)acetic acid involves its interaction with specific molecular targets in the nervous system. It acts as an agonist at glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This interaction leads to the activation of various signaling pathways, resulting in its psychoactive effects .

Comparison with Similar Compounds

Substitution Patterns on the Piperidine Ring

The position and nature of substituents on the piperidine ring critically influence physicochemical and biological properties:

  • 2-(1-(4-Arylphenyl)piperidin-4-yl)acetic Acids (): These compounds feature aryl groups (e.g., 4-acetylphenyl, 4-cyanophenyl) at the 1-position and acetic acid at the 4-position.
  • 2-(Piperidin-1-yl)acetic Acid (): A simpler analog lacking substituents beyond the acetic acid group, highlighting the importance of additional functional groups for modulating activity .

Key Structural Differences:

Compound Substituent Position Substituent Type Key Feature
Target Compound 1-Isobutyl, 3-acetic acid Aliphatic (branched) Enhanced lipophilicity
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic Acid 1-Aryl, 4-acetic acid Aromatic (electron-withdrawing) Improved electronic interactions
2-(4-Diphenylmethylene-1-piperidinyl)acetic Acid 4-Diphenylmethylene Conjugated system Increased steric hindrance

Physicochemical Properties

Melting Points and Solubility

  • 2-(Piperidin-1-yl)acetic Acid (): Melting point = 210–216°C, indicative of strong crystal packing in unsubstituted derivatives .
  • Aryl-Substituted Analogs (): Higher hydrophobicity from aryl groups likely reduces aqueous solubility compared to the target compound’s aliphatic isobutyl group.
  • Crystallographic Data (): 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif). The isobutyl group in the target compound may disrupt such interactions, lowering melting points .

Conformational Analysis

  • Dihedral Angles (): In 2-(3-bromo-4-methoxyphenyl)acetic acid, the acetic acid group is tilted 78.15° relative to the aromatic ring. The isobutyl group’s steric bulk in the target compound could enforce distinct torsional preferences, altering molecular conformation .

Biological Activity

2-(1-Isobutyl-3-piperidinyl)acetic acid, also known by its chemical identifier CID 53408609, is a compound that has garnered attention due to its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11H21NO2
  • Molecular Weight : 199.29 g/mol
  • Structure : The compound features a piperidine ring which is significant for its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, particularly in the context of cancer treatment. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Cytotoxic Activity

A study evaluated the cytotoxic effects of various compounds, including this compound, on human multiple myeloma (MM) cells (RPMI 8226). The MTT assay was utilized to assess cell viability:

CompoundConcentration (µM)IC50 (µM)
This compound10, 100, 500Not specified
Reference Compound (Hib-ester)500>350

The results indicated that compounds with similar structural modifications showed enhanced cytotoxicity compared to the reference compound. This suggests that the presence of bulky hydrophobic substituents may be crucial for increasing the anticancer activity of such compounds .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may influence apoptotic pathways and modulate immune responses, similar to other piperidine derivatives.

Safety and Toxicology

The safety profile of this compound has not been extensively documented in public databases. However, preliminary assessments indicate that it may possess a favorable safety margin compared to other chemotherapeutics. Ongoing studies are essential to fully characterize its toxicity and side effects.

Q & A

Basic: What are the common synthetic routes for 2-(1-Isobutyl-3-piperidinyl)acetic acid, and what critical parameters influence yield and purity?

Answer:
The synthesis typically involves multi-step organic reactions, such as alkylation of piperidine derivatives followed by functionalization of the acetic acid moiety. Key steps include:

  • Alkylation : Introducing the isobutyl group to the piperidine ring via nucleophilic substitution or reductive amination .
  • Acetic Acid Functionalization : Coupling the modified piperidine core with an acetic acid group using carbodiimide-mediated amidation or ester hydrolysis .
    Critical Parameters :
  • Temperature : Optimal ranges (e.g., 0–25°C for sensitive intermediates) to prevent side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields typically 50–70% .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm the isobutyl (δ ~0.8–1.2 ppm for CH3), piperidinyl (δ ~2.5–3.5 ppm for N-CH2), and acetic acid (δ ~2.3–2.6 ppm for CH2COO) moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95%) and resolve enantiomers if chiral centers exist .

Advanced: How can researchers optimize enantiomeric purity during synthesis?

Answer:

  • Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during alkylation to control stereochemistry .
  • Chiral Stationary Phases (CSP) : Employ HPLC with CSP (e.g., amylose-based columns) to separate enantiomers and quantify enantiomeric excess (ee) .
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) enhances enantiopurity .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Comparative Assays : Validate computational docking results (e.g., AutoDock Vina) with in vitro binding assays (e.g., SPR or fluorescence polarization) .
  • Structural Analysis : X-ray crystallography or NMR-based ligand-observed studies (e.g., STD-NMR) clarify binding modes and confirm/reject predicted interactions .
  • SAR Studies : Systematically modify substituents (e.g., isobutyl vs. benzyl groups) to correlate structural features with activity trends .

Basic: What are the primary challenges in isolating this compound, and how are they addressed?

Answer:

  • Challenge 1 : Co-elution of byproducts (e.g., unreacted piperidine derivatives).
    • Solution : Gradient elution in HPLC or flash chromatography with hexane/ethyl acetate gradients .
  • Challenge 2 : Hygroscopicity of intermediates.
    • Solution : Lyophilization or storage under inert atmosphere (N2/Ar) .

Advanced: How do hydrogen bonding and crystal packing influence physicochemical properties?

Answer:

  • Hydrogen Bonding : Carboxylic acid dimers (R22(8) motifs) stabilize the crystal lattice, increasing melting points (e.g., 180–200°C) .
  • Solubility : Strong intermolecular H-bonding reduces aqueous solubility, necessitating co-solvents (e.g., DMSO) for biological assays .
  • Crystallographic Data : Unit cell parameters (e.g., monoclinic P21/c, a=12.5 Å, b=8.3 Å) and H-bond distances (O–H···O ~1.8 Å) guide polymorph screening .

Advanced: How to design assays for evaluating target engagement in biological systems?

Answer:

  • Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm on-target effects .
  • Cellular Assays : Measure downstream biomarkers (e.g., phosphorylation levels via Western blot) after treatment .
  • SPR/BLI : Quantify binding kinetics (KD, kon/koff) using surface plasmon resonance or bio-layer interferometry .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .

Advanced: How to address batch-to-batch variability in bioactivity studies?

Answer:

  • QC Protocols : Mandate NMR (purity), HPLC (retention time), and LC-MS (mass verification) for each batch .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
  • Normalization : Adjust concentrations using peptide content analysis (e.g., amino acid hydrolysis) .

Advanced: What computational tools predict metabolic pathways or toxicity?

Answer:

  • ADMET Predictors : Software like Schrödinger’s QikProp or ADMETLab 2.0 estimate hepatic clearance, CYP inhibition, and hERG liability .
  • Metabolite Identification : In silico tools (e.g., Meteor Nexus) simulate Phase I/II metabolism, guiding LC-MS/MS method development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Isobutyl-3-piperidinyl)acetic acid
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